4-ethyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-ETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine core structure. Pyrimidines are important heterocyclic compounds that have widespread applications in medicinal chemistry due to their biological activity and synthetic versatility .
Preparation Methods
The synthesis of 4-ETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the initial S_NAr reaction of 2-chloro-4-methyl-6-aminopyrimidine with an appropriate amine in the presence of a base such as DIPEA in a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures . The resulting intermediate is then further functionalized through various condensation reactions to introduce the sulfonamide and other substituents.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include ammonium acetate, dimethylamine, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrimidine-based molecules, such as:
- 2-chloro-4-methyl-6-aminopyrimidine
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate These compounds share the pyrimidine core but differ in their substituents, which can significantly affect their biological activity and chemical properties .
Properties
Molecular Formula |
C25H25N5O2S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C25H25N5O2S/c1-3-19-9-15-23(16-10-19)33(31,32)30-22-13-11-21(12-14-22)28-25-26-18(2)17-24(29-25)27-20-7-5-4-6-8-20/h4-17,30H,3H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
WRWNRGPAQCZTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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